molecular formula C7H8O3 B12584535 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one CAS No. 646504-93-0

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one

Cat. No.: B12584535
CAS No.: 646504-93-0
M. Wt: 140.14 g/mol
InChI Key: RMNCUVQCTLIFJT-UHFFFAOYSA-N
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Description

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is efficient and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through the same oxidation process mentioned above. The use of oxone and water not only makes the process practical but also environmentally friendly, as it avoids the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxy-2(5H)-furanone, while reduction can produce different reduced forms of the original compound .

Scientific Research Applications

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Biological Activity

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one, also known as a furan derivative, has garnered attention in recent years for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with a prop-2-en-1-yloxy group. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Antibacterial Activity : The compound has been shown to interfere with bacterial cell wall synthesis and protein function, which is critical for bacterial survival and replication.
  • Antifungal Properties : Research indicates that this compound may inhibit fungal growth by disrupting cellular processes.

Biological Activity Overview

Activity Type Description Reference
AntibacterialEffective against various Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes
AntifungalDemonstrated inhibitory effects on common fungal pathogens
CytotoxicityExhibited cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent
Radical ScavengingShowed significant antioxidant activity, protecting cells from oxidative damage

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study comparing various furan derivatives, this compound was found to have superior antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, outperforming traditional antibiotics like tetracycline .
  • Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic properties of this compound revealed that it effectively induces apoptosis in breast cancer cell lines, providing a promising avenue for cancer treatment development .
  • Antioxidant Activity : The compound demonstrated strong radical scavenging abilities in vitro, indicating its potential for use in formulations aimed at reducing oxidative stress-related damage in biological systems .

Comparative Analysis with Similar Compounds

This compound can be compared with other furan derivatives regarding their biological activities:

Compound Activity Type Efficacy
5-HydroxyfuranoneAntimicrobialModerate
(E)-1-(Furan-2-yl)prop-2-en-1-oneAnticancerHigh
5-(3-Methylbenzoyl)-furanoneAntioxidantLow

This table illustrates that while other compounds exhibit various degrees of efficacy, this compound shows particularly high promise across multiple biological activities.

Properties

CAS No.

646504-93-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-prop-2-enoxy-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-2-5-9-7-4-3-6(8)10-7/h2-4,7H,1,5H2

InChI Key

RMNCUVQCTLIFJT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C=CC(=O)O1

Origin of Product

United States

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